4-Amino-3-(propylamino)benzoic acid
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Overview
Description
4-Amino-3-(propylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an amino group at the 4-position and a propylamino group at the 3-position on the benzene ring. It is a derivative of 4-aminobenzoic acid, which is known for its various biological activities and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(propylamino)benzoic acid typically involves multiple steps, including alkylation, esterification, and further alkylation. The starting material, 4-aminobenzoic acid, undergoes a series of reactions to introduce the propylamino group at the 3-position. The reaction conditions are generally mild, and the synthetic route is characterized by high yields and simple operations .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(propylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-Amino-3-(propylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential use as a local anesthetic and in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid, which is essential for the growth and replication of certain microorganisms . Additionally, it can act on sodium ion channels in nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction, which is the basis for its local anesthetic effect .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor to 4-Amino-3-(propylamino)benzoic acid, known for its role in folic acid synthesis.
4-Hydroxybenzoic acid: Another benzoic acid derivative with different functional groups and applications.
Tetracaine and Pramocaine: Local anesthetics that share structural similarities with this compound.
Uniqueness
This compound is unique due to the presence of both amino and propylamino groups on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit folic acid synthesis and act as a local anesthetic makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-3-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9-6-7(10(13)14)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3,(H,13,14) |
InChI Key |
AAHVBMDTJGZKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C(=O)O)N |
Origin of Product |
United States |
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